![molecular formula C16H23NO10 B12840932 [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetoxy, allyloxycarbonylamino, hydroxy, and oxo groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acetylation to form acetoxy groups.
Formation of Allyloxycarbonylamino Group:
Oxidation: The oxidation of specific carbon atoms to form oxo groups is carried out using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Final Acetylation: The final step involves acetylation to introduce the remaining acetoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups or modify other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Hydrolysis: Hydrolysis reactions can cleave ester bonds, resulting in the formation of carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas with a palladium catalyst.
Nucleophiles: Alkoxides, amines, and thiolates.
Hydrolyzing Agents: Aqueous acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of additional oxo groups or carboxylic acids.
Reduction: Formation of hydroxyl groups or amines.
Substitution: Formation of new substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学的研究の応用
Chemistry
In chemistry, [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterases and proteases. Its ability to undergo hydrolysis makes it a useful substrate for investigating enzyme kinetics and mechanisms.
Medicine
In medicine, this compound has potential applications as a prodrug. The compound’s ester bonds can be hydrolyzed in vivo to release active pharmaceutical agents, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and adhesives.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Prodrug Activation: In the case of prodrug applications, the compound undergoes hydrolysis to release active pharmaceutical agents that exert therapeutic effects.
Signal Modulation: The compound can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.
類似化合物との比較
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate can be compared with other similar compounds, such as:
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(methoxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate: This compound has a methoxycarbonylamino group instead of an allyloxycarbonylamino group, resulting in different reactivity and applications.
[(2R,3S,4R,5R)-3,4-diacetoxy-5-(ethoxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
特性
分子式 |
C16H23NO10 |
|---|---|
分子量 |
389.35 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-diacetyloxy-2-hydroxy-6-oxo-5-(prop-2-enoxycarbonylamino)hexyl] acetate |
InChI |
InChI=1S/C16H23NO10/c1-5-6-24-16(23)17-12(7-18)14(26-10(3)20)15(27-11(4)21)13(22)8-25-9(2)19/h5,7,12-15,22H,1,6,8H2,2-4H3,(H,17,23)/t12-,13+,14+,15-/m0/s1 |
InChIキー |
UMYRQZKGBNNWBV-YJNKXOJESA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O |
正規SMILES |
CC(=O)OCC(C(C(C(C=O)NC(=O)OCC=C)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


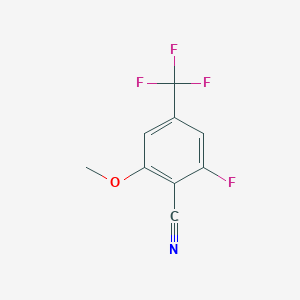

![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

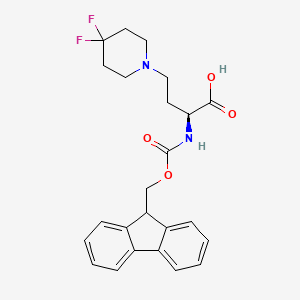
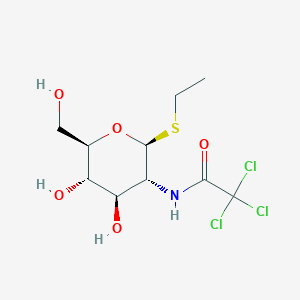
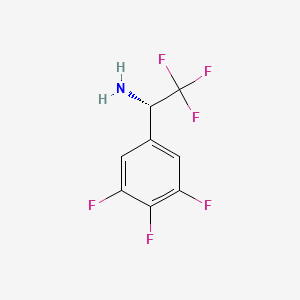
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
![2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride](/img/structure/B12840893.png)
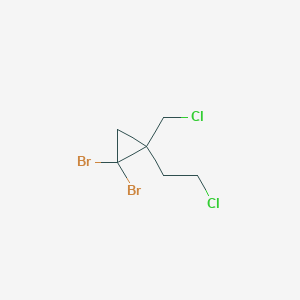
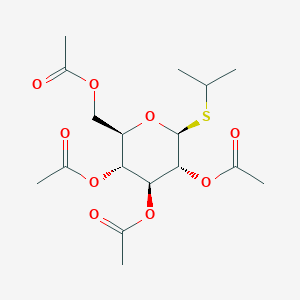
![2-Chloro-N-(5-o-tolyloxymethyl-[1,3,4] thiadiazol-2-yl)-acetamide](/img/structure/B12840898.png)
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
